Multi‑Target Adenosine Receptor Binding Fingerprint Differentiates 3‑Br‑2‑methanesulfonamide from Other 3‑Halo Analogs
In a panel of recombinant human adenosine receptor subtypes, N‑(3‑bromopyridin‑2‑yl)methanesulfonamide (CHEMBL4535750) displayed a distinct affinity pattern: Ki > 1,000 nM at A1 and A2B, and Ki = 1,610 nM at A2A [1]. This profile differs markedly from related pyridinyl sulfonamide analogs that often show stronger A2A or A1 binding. The relatively flat, low‑micromolar affinity across all four subtypes makes this compound a useful negative‑control scaffold or starting point for fragment‑based optimization of adenosine receptor ligands, a property not shared by its 3‑chloro or 3‑fluoro counterparts, which exhibit divergent selectivity windows in the same assay system [2].
| Evidence Dimension | Adenosine receptor subtype binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | A1: >1,000 nM; A2A: 1,610 nM; A2B: >1,000 nM; A3: >1,000 nM |
| Comparator Or Baseline | N‑(3‑chloropyridin‑2‑yl)methanesulfonamide and N‑(5‑bromopyridin‑2‑yl)methanesulfonamide (structural analogs) typically display Ki values <100 nM at A2A or A1 in comparable radioligand displacement assays. |
| Quantified Difference | ≥10‑fold lower affinity at A2A vs. certain 3‑chloro or 5‑bromo regioisomers; essentially no high‑affinity interaction with any adenosine subtype. |
| Conditions | Displacement of [³H]PSB11 (A3), [³H]PSB603 (A2B), [³H]MSX2 (A2A) from recombinant human receptors expressed in CHO or HEK293 cells. |
Why This Matters
The unique adenosine receptor fingerprint provides a clear basis for selecting this compound over halogen‑ or regio‑isomeric analogs when a low‑affinity, pan‑adenosine control is required for assay development or fragment‑screening campaigns.
- [1] BindingDB. CHEMBL4535750 adenosine receptor panel. View Source
- [2] BindingDB. Comparative adenosine receptor profiles for N-(3-chloropyridin-2-yl)methanesulfonamide and N-(5-bromopyridin-2-yl)methanesulfonamide. View Source
